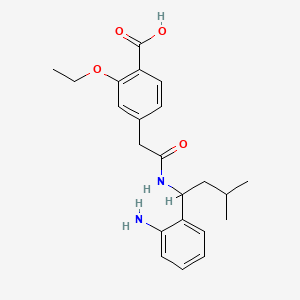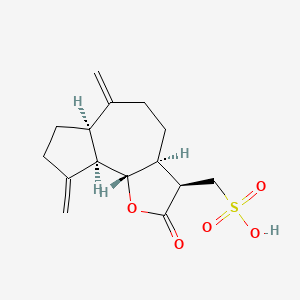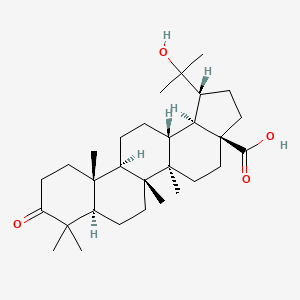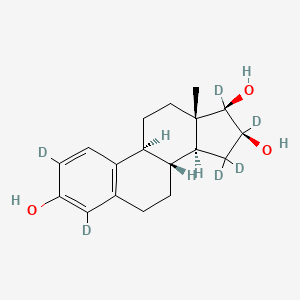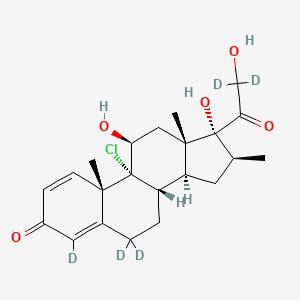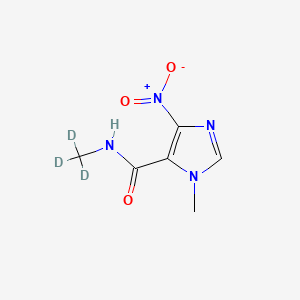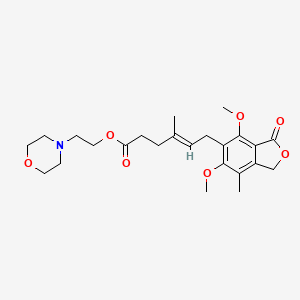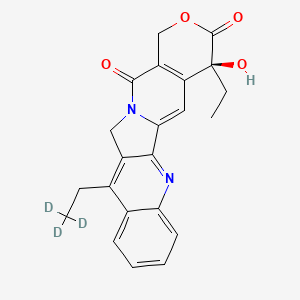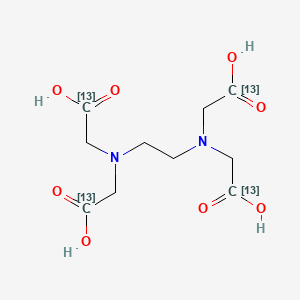
Ethylenediamine-N,N,N',N'-tetraacetic Acid-13C4
概要
説明
Ethylenediamine-N,N,N’,N’-tetraacetic Acid-13C4, also known as EDTA, is a powerful chelating agent . It forms stable complexes with most metal ions and is used in the treatment of lead and heavy metal poisoning of farm animals . This compound is a contaminant of emerging concern (CECs) .
Synthesis Analysis
Ethylenediamine-N,N,N’,N’-tetraacetic Acid-13C4 is synthesized from ethylenediamine, a building block for the production of many other chemical products . It is also used as an excipient in many pharmacological preparations such as creams .Molecular Structure Analysis
The molecular formula of Ethylenediamine-N,N,N’,N’-tetraacetic Acid-13C4 is C10H16N2O8 . It is an ethylenediamine derivative in which two of the four amine protons of ethylenediamine are replaced by carboxymethyl groups .Chemical Reactions Analysis
Ethylenediamine-N,N,N’,N’-tetraacetic Acid-13C4 is known to form very stable chelates with one molecule of EDTA and metal ion . This property makes it useful in chelate titration, isolation, and separation of metal ions .Physical And Chemical Properties Analysis
Ethylenediamine-N,N,N’,N’-tetraacetic Acid-13C4 has a molecular weight of 296.21 g/mol . It is a white, water-insoluble solid that forms water-soluble complexes even at neutral pH . After oral administration, its bioavailability is about 0.34, due to a substantial first-pass effect .科学的研究の応用
Soil Remediation
Ethylenediamine-N,N,N’,N’-tetraacetic Acid (EDTA) is used in soil remediation processes. It enhances the washing configurations for the remediation of Cu-contaminated soil . The process involves the use of a single-stage continuous stirred tank reactor (CSTR) and a multi-stage (side feeding and counter-current) reactor .
2. Mitigating Heavy Metal Stress in Plants EDTA has been found to mitigate heavy metal stress in plants. A study showed that the foliar application of EDTA improved the growth and yield of Brown Mustard (Brassica juncea) by modulating photosynthetic pigments, antioxidant defense, and osmolyte production under Lead (Pb) stress .
3. Selective Determination of Fe (III) Ions EDTA can be used as an ionophore for the selective determination of Fe (III) ions by the potentiometric method .
Forming Complexes with Metal Ions
EDTA is used to form complexes with metal ions such as iron (II), copper (II), zinc (II), manganese (II), and uranium (VI) ions .
5. Synthesis of Binary and Ternary Copper (II) Complexes Ethylenediamine-N,N’-diacetic acid (EDDA), a related compound, is used to synthesize binary and ternary copper (II) complexes with potent proteasome inhibitory properties .
Synthesis of Pd (EDDA) Complexes
EDDA is also used to synthesize Pd (EDDA) complexes which can coordinate with amino acids, peptides, or DNA units .
Chelation Therapy
EDTA is used in chelation therapy, where it binds divalent and trivalent cations such as arsenic, calcium, lead, magnesium . This is particularly useful in medical treatments for heavy metal poisoning .
Laboratory Medicine
In laboratory medicine, EDTA is added to blood collection tubes to transport specimens for analysis in chemistry, hematology, and blood bank. It prevents hemolysis by inhibiting complement binding .
Safety and Hazards
将来の方向性
作用機序
Target of Action
Ethylenediamine-N,N,N’,N’-tetraacetic Acid-13C4, also known as EDTA, is a chelating agent . Its primary targets are various metal ions . It binds to these ions, forming stable complexes .
Mode of Action
EDTA has four carboxyl groups and two amine groups that can act as coordination atoms . It interacts with metal ions such as Mn(II), Cu(II), Fe(III), and Co(II) by forming chelates . This interaction results in the stabilization of the metal ions, preventing them from participating in other reactions.
Biochemical Pathways
The chelation of metal ions by EDTA can affect various biochemical pathways. For instance, in tissue culture, EDTA is used to bind to calcium, preventing the joining of cadherins between cells . This prevents the clumping of cells grown in liquid suspension or detaches adherent cells for passaging .
Pharmacokinetics
It’s known that edta is highly soluble in water , which could influence its bioavailability and distribution in the body.
Result of Action
The molecular and cellular effects of EDTA’s action largely depend on the specific metal ions it chelates. For example, by chelating calcium ions, EDTA can prevent cell aggregation and promote cell detachment in tissue culture . In other contexts, EDTA’s chelation of metal ions can inhibit certain enzymes that require these ions for their activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of EDTA. For instance, the presence and concentration of specific metal ions in the environment can affect EDTA’s chelating activity. Additionally, the pH of the environment can influence the degree of ionization of EDTA, potentially affecting its chelating ability . EDTA should be stored in a cool, ventilated place, away from fire sources and oxidants .
特性
IUPAC Name |
2-[2-[bis(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/i7+1,8+1,9+1,10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXVZYZYPLLWCC-HZKSPUCSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN(C[13C](=O)O)C[13C](=O)O)N(C[13C](=O)O)C[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675891 | |
| Record name | 2,2',2'',2'''-(Ethane-1,2-diyldinitrilo)tetra[(1-~13~C)acetic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylenediamine-N,N,N',N'-tetraacetic Acid-13C4 | |
CAS RN |
1215408-17-5 | |
| Record name | 2,2',2'',2'''-(Ethane-1,2-diyldinitrilo)tetra[(1-~13~C)acetic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzaldehyde, 3-[[(4-methylphenyl)sulfonyl]oxy]-4-(phenylmethoxy)-](/img/structure/B563812.png)
